Cas no 851803-95-7 (2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)

2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
- [2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone
- F0630-1035
- 851803-95-7
- AKOS024589049
- (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone
- 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
-
- インチ: 1S/C19H19ClN2O3S/c1-24-16-8-7-13(11-17(16)25-2)18(23)22-10-9-21-19(22)26-12-14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3
- InChIKey: JSSWQAGWMDPAIX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CSC1=NCCN1C(C1C=CC(=C(C=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 390.0804913g/mol
- どういたいしつりょう: 390.0804913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 76.4Ų
2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1035-10mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1035-1mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1035-2μmol |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1035-4mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1035-10μmol |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1035-20μmol |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1035-25mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-1035-75mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-1035-5mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1035-20mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851803-95-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazoleに関する追加情報
Introduction to 2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851803-95-7) and Its Emerging Applications in Chemical Biology
2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole, identified by the CAS number 851803-95-7, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imidazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of multiple functional groups, including a chlorophenylmethylsulfanyl moiety and a 3,4-dimethoxybenzoyl substituent, contributes to its unique chemical properties and potential biological interactions.
The chlorophenylmethylsulfanyl group is particularly noteworthy due to its ability to modulate enzyme activity and receptor binding. In recent years, derivatives of this group have been explored for their role in inhibiting kinases and other enzymes involved in signaling pathways relevant to cancer and inflammation. The 3,4-dimethoxybenzoyl moiety further enhances the compound's pharmacological profile by contributing to its solubility and metabolic stability. These features make 2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of imidazole derivatives in the development of novel therapeutic agents. Imidazoles are known for their ability to interact with biological targets such as receptors and enzymes, often with high selectivity. The structural flexibility of imidazole compounds allows for the design of molecules that can precisely target specific disease pathways. For instance, modifications at the 1-position of the imidazole ring can significantly alter the compound's binding affinity to biological targets, making it a versatile scaffold for drug discovery.
The 3,4-dimethoxybenzoyl group in 2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole not only influences its pharmacokinetic properties but also plays a crucial role in its interactions with biological systems. Dimethoxybenzoic acid derivatives are frequently employed in drug design due to their ability to enhance binding affinity and reduce metabolic degradation. This makes them valuable in the development of long-acting pharmaceuticals that require sustained activity within the body.
In the context of current research, 2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has been investigated for its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including cancer and autoimmune disorders. By targeting key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), this compound may offer a novel approach to managing these conditions. Preliminary studies suggest that derivatives of this class exhibit anti-inflammatory properties comparable to existing therapeutics but with improved selectivity and reduced side effects.
The chlorophenylmethylsulfanyl group is particularly interesting from a structural perspective. Sulfanyl-containing compounds are known for their ability to form stable interactions with biological targets through hydrogen bonding and hydrophobic effects. This moiety can be further modified to enhance binding affinity or alter pharmacokinetic properties. For example, incorporating halogen atoms or other electron-withdrawing groups can strengthen interactions with enzymes or receptors while maintaining solubility and metabolic stability.
Advances in computational chemistry have enabled the rapid design and optimization of imidazole derivatives like 2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole. Molecular modeling techniques allow researchers to predict binding affinities and identify optimal modifications before synthesizing physical samples. This approach has significantly accelerated drug discovery pipelines by reducing the time and cost associated with experimental screening.
One area where this compound shows particular promise is in the treatment of neurological disorders. Imidazole derivatives have been shown to interact with neurotransmitter receptors and ion channels, making them potential candidates for treating conditions such as epilepsy and Alzheimer's disease. The unique combination of functional groups in 2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole may enable it to modulate these pathways more effectively than existing treatments.
The synthesis of this compound involves multiple steps that highlight its complexity as a chemical entity. Key synthetic strategies include condensation reactions between appropriate precursors followed by functional group transformations such as sulfanylation and acylation. Each step must be carefully optimized to ensure high yield and purity while minimizing side reactions that could compromise the final product's quality.
In conclusion, 2-{(2-chlorophenyl)methylsulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851803-95-7) represents an exciting opportunity for further exploration in chemical biology and pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases including cancer inflammation neurological disorders among others Its continued investigation holds promise not only advancing scientific understanding but also providing new treatment options patients worldwide The interdisciplinary nature combining organic chemistry computational biology experimental validation underscores importance collaborative approaches driving innovation field
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